
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide is a chemical compound with the molecular formula C12H20N2·HBr. It is a derivative of cyclohexanecarbonitrile, where a piperidine group is attached to the carbonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide can be synthesized through the reaction of cyclohexanecarbonitrile with piperidine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or other suitable methods to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarbonitrile, 1-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile, 1-(1-piperidinyl)-: A closely related compound with similar structural features.
1-(1-Cyanocyclohexyl)piperidine: Another similar compound with a cyanocyclohexyl group attached to piperidine.
Uniqueness
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide is unique due to its specific combination of the piperidine group and the hydrobromide salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
76008-48-5 |
|---|---|
Molecular Formula |
C12H21BrN2 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
1-piperidin-1-ylcyclohexane-1-carbonitrile;hydrobromide |
InChI |
InChI=1S/C12H20N2.BrH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-10H2;1H |
InChI Key |
UYKRJJIPHRYDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCCCC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
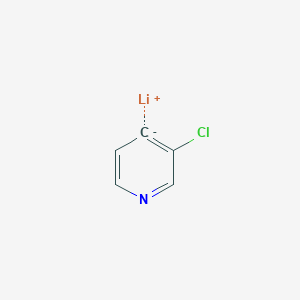
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
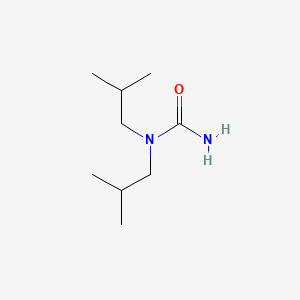
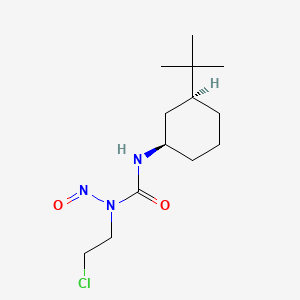
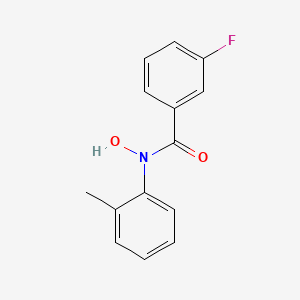
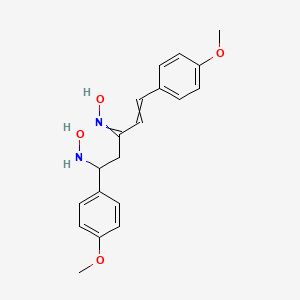

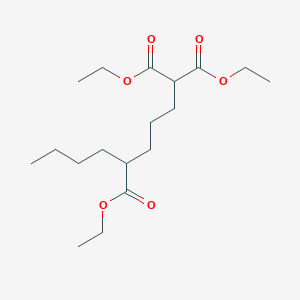
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
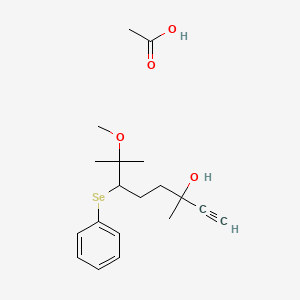
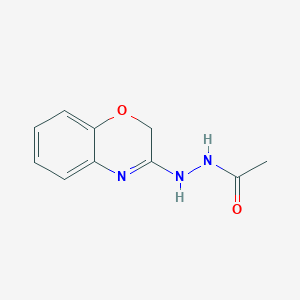
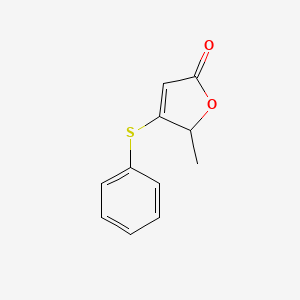
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
